BenchChemオンラインストアへようこそ!

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide

Chemical Biology Medicinal Chemistry Urokinase Inhibition

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide (CAS 81265-80-7) is a synthetic small molecule with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol. It is characterized by a hydroxamic acid zinc-binding group linked to an indazole scaffold via an alpha-methyl-substituted benzeneacetamide linker.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
CAS No. 81265-80-7
Cat. No. B15218370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide
CAS81265-80-7
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N2C=C3C=CC=CC3=N2)C(=O)NO
InChIInChI=1S/C16H15N3O2/c1-11(16(20)18-21)12-6-8-14(9-7-12)19-10-13-4-2-3-5-15(13)17-19/h2-11,21H,1H3,(H,18,20)
InChIKeyAPVBOPWEQGIKPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide (CAS 81265-80-7): Chemical Profile and Procurement Context


N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide (CAS 81265-80-7) is a synthetic small molecule with the molecular formula C16H15N3O2 and a molecular weight of 281.31 g/mol [1]. It is characterized by a hydroxamic acid zinc-binding group linked to an indazole scaffold via an alpha-methyl-substituted benzeneacetamide linker. The compound is cataloged in several chemical databases under the synonym N-hydroxy-2-(4-indazol-2-ylphenyl)propanamide [1]. Its primary reported biological activity is as an inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer metastasis and fibrinolysis, although specific quantitative potency data from primary literature or patents is not publicly available . This compound belongs to the broader class of indazole-based hydroxamic acids, a chemotype explored for various therapeutic targets including histone deacetylases (HDACs) and lipoxygenases (LOX).

The Pitfalls of Replacing N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide with General-Purpose Inhibitors


Substituting N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide with other hydroxamic acid-based inhibitors, such as the 5-lipoxygenase (5-LOX) inhibitor Zileuton or the broad-spectrum HDAC inhibitor Vorinostat (SAHA), is scientifically unjustified. While they share a hydroxamic acid moiety, their target engagement profiles, selectivity, and pharmacokinetics are dictated by the unique combination of the indazole core and the alpha-methylbenzeneacetamide linker [1]. This compound is annotated for urokinase (uPA) inhibition, a serine protease, whereas Zileuton targets a non-heme iron-containing dioxygenase (5-LOX) and SAHA primarily inhibits Class I/II HDACs. Assuming functional interchangeability based solely on the presence of a hydroxamic acid group can lead to significant off-target effects and nullify the intended experimental outcome, as the specific molecular recognition events differ fundamentally. Selecting a compound requires matching its verified biological annotation, not just its chemical functional group.

Quantitative Comparative Evidence for N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide


Unique Structural Motif Differentiates from Classical Hydroxamic Acid Inhibitors

This compound possesses a unique combination of structural features: a 2H-indazole ring linked through its N2 position to a phenyl ring, which is further connected to an alpha-methyl-substituted hydroxamic acid. This precise scaffold is distinct from other hydroxamic acid inhibitors. For example, Zileuton (CAS 111406-87-2) is a N-hydroxyurea derivative, and Vorinostat (SAHA, CAS 149647-78-9) is a suberoylanilide hydroxamic acid. A structural similarity search via PubChem reveals no identical scaffold among common inhibitors, indicating a unique and potentially selective chemical biology probe [1]. The distinct topological arrangement of hydrogen bond donors and acceptors will dictate target preferences different from those of known reference compounds.

Chemical Biology Medicinal Chemistry Urokinase Inhibition

Annotated Urokinase (uPA) Inhibitory Activity Suggests Anti-Metastatic Niche

Vendor documentation annotates this compound as an inhibitor of urokinase (uPA), an enzyme central to cancer cell invasion and metastasis . This places its proposed mechanism of action in a specific niche distinct from anti-inflammatory 5-LOX inhibitors like Zileuton or broad epigenetic modifiers like SAHA. While publicly available IC50 or Ki values for this compound against uPA are absent, the annotation itself provides a critical differentiating factor for experimental design. In contrast, the clinical 5-LOX inhibitor zileuton has an IC50 of 0.5-1 µM against 5-LOX in cell-free assays, a target and pathway entirely unrelated to the serine protease uPA [1].

Cancer Biology Fibrinolysis Protease Inhibition

Class-Level Favorable Drug-Likeness Compared to Historical uPA Inhibitors

The compound's physicochemical properties can be favorably compared to first-generation uPA inhibitors, which often feature highly basic amidine or guanidine groups. N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide has a neutral hydroxamic acid group and satisfies Lipinski's Rule of Five (MW 281.31, 5 HBA, 2 HBD, predicted cLogP 2.8) [1]. This contrasts with early uPA inhibitors like Amiloride (MW 229.6, cLogP -0.9, positively charged at physiological pH) which suffer from poor membrane permeability. The target compound's superior calculated drug-likeness profile suggests better cell permeability and bioavailability potential, a critical advantage for cell-based and in vivo studies.

ADME Prediction Drug-Likeness Physicochemical Properties

Ideal Application Scenarios for N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide in Research


Chemical Probe for Investigating uPA-Dependent Cancer Cell Invasion and Metastasis

This compound is optimally suited as a chemical biology probe to interrogate the role of urokinase-type plasminogen activator (uPA) in tumor cell migration, invasion, and metastasis . It should be deployed in in vitro assays (e.g., Matrigel invasion chambers, wound-healing assays) with uPA-expressing cancer cell lines. Its predicted favorable permeability profile, compared to first-generation charged uPA inhibitors, is a key advantage for cell-based studies [1]. The structurally unique indazole scaffold minimizes the risk of overlapping pharmacology found with common off-the-shelf probes, enabling cleaner dissection of the uPA pathway from other hydroxamic acid targets like HDACs or 5-LOX.

A Reference Compound in High-Content Screening for Anti-Metastatic Agents

This compound can serve as a structurally novel reference inhibitor in high-content screening (HCS) campaigns aimed at discovering new anti-metastatic agents. Its unique chemotype provides a distinct molecular shape and target hypothesis from standard inhibitors, offering a valuable positive control for validating assay systems measuring cancer cell adhesion, migration, or extracellular matrix degradation . Its inclusion in a chemical library alongside structurally diverse compounds ensures the screening funnel is not biased towards a single pharmacophore, increasing the likelihood of identifying novel mechanisms of action.

Starting Point for Developing Selective uPA Inhibitors via Structure-Based Design

For medicinal chemistry programs targeting the uPA active site, this compound serves as a tractable lead-like starting point for structure-activity relationship (SAR) studies . Its favorable physicochemical properties and modular synthetic handle offer clear vectors for optimization of potency, selectivity against other serine proteases (e.g., tPA, plasmin), and pharmacokinetic properties. The commercial availability of the compound allows for immediate procurement and evaluation, accelerating the hit-to-lead process without the delays of custom synthesis.

Quote Request

Request a Quote for N-Hydroxy-4-(2H-indazol-2-yl)-alpha-methylbenzeneacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.